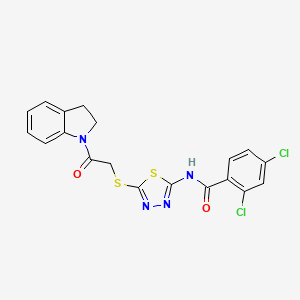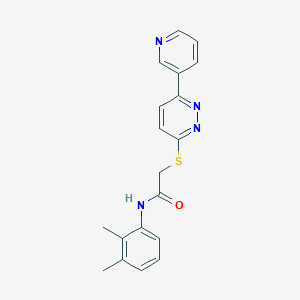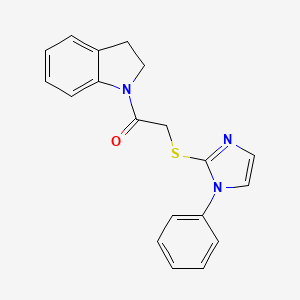
1-(indolin-1-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Indolin-1-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)ethanone, also known as compound 1, is a synthetic compound that has gained significant attention in scientific research in recent years. This compound is a small molecule inhibitor that has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Hepatic Protection by Indole Derivatives
Indole-3-Carbinol (I3C) and its Major Derivatives : Research highlights the pleiotropic protective effects of indole derivatives like I3C and its dimer DIM on chronic liver injuries. These compounds demonstrate anti-fibrosis, anti-tumor, anti-oxidant, immunomodulatory, detoxification, and anti-inflammation effects through mechanisms involving the regulation of transcriptional factors, alleviation of oxidative stress, and modulation of enzymes relevant to viral replication and metabolism of hepatotoxic substances. This comprehensive approach suggests a broad therapeutic potential of indole derivatives in hepatic protection (Wang et al., 2016).
Cytochrome P450 Inhibitors
Chemical Inhibitors of Cytochrome P450 Isoforms : The study reviews the potency and selectivity of chemical inhibitors against major human hepatic Cytochrome P450 (CYP) isoforms, underlining the critical role of such inhibitors in predicting drug–drug interactions. The selectivity of these inhibitors is crucial for deciphering the involvement of specific CYP isoforms in the metabolism of drugs, suggesting their significance in the development of safer pharmaceutical agents (Khojasteh et al., 2011).
Tandem Catalysis for Heterocycles Synthesis
Tandem Catalysis in Synthesis of Nitrogen-Containing Heterocycles : This review sheds light on the synthesis of five-membered aromatic nitrogen heterocycles, including indoles, through tandem catalysis. The versatility of tandem reactions offers a strategic advantage in the synthesis of complex molecules, indicating the potential of such methodologies in the development of novel compounds with significant biological activities (Campos & Berteina‐Raboin, 2020).
MAP Kinase Inhibitors
Pharmacophore Design of p38α MAP Kinase Inhibitors : The review focuses on the design and synthesis of inhibitors targeting the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. This highlights the importance of the structural design in achieving high binding selectivity and potency, suggesting the role of such compounds in the treatment of inflammatory diseases (Scior et al., 2011).
HIV Type 1 Inhibitors
Indolylarylsulfones as HIV-1 Inhibitors : This class of compounds has been identified as potent non-nucleoside reverse transcriptase inhibitors for HIV-1. The structure-activity relationship studies offer insights into the development of more effective antiretroviral agents, showcasing the significant potential of indolylarylsulfones in treating AIDS and related infections (Famiglini & Silvestri, 2018).
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(1-phenylimidazol-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c23-18(22-12-10-15-6-4-5-9-17(15)22)14-24-19-20-11-13-21(19)16-7-2-1-3-8-16/h1-9,11,13H,10,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWFXWGADJDCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=CN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(indolin-1-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


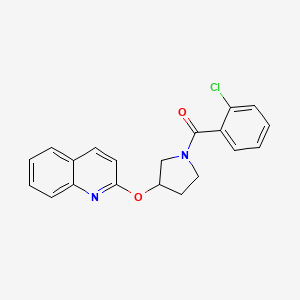
![5-oxo-N-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2509790.png)


![7-Bromo-5-fluoroimidazo[1,5-a]pyridine](/img/structure/B2509794.png)
![1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2509795.png)

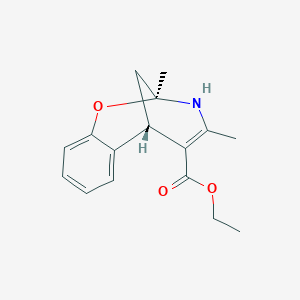
![4-(2-((6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2509805.png)
![N-[4-[2-(Methylsulfonylmethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2509807.png)
![3-(2,3-dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2509808.png)
